molecular formula C11H11FN2O B1473943 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 1923052-20-3

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No. B1473943
CAS RN: 1923052-20-3
M. Wt: 206.22 g/mol
InChI Key: RQYFBEBUJLTEOX-UHFFFAOYSA-N
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Description

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound with the molecular formula C11H11FN2O . It is a pale-yellow to yellow-brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The activity of these compounds may be attributed to the presence of a benzimidazole ring as its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.22, a density of 1.2±0.1 g/cm3, and a boiling point of 305.8±42.0 °C at 760 mmHg . The melting point and MSDS are not available .

Mechanism of Action

The mechanism of action of similar compounds involves the presence of a benzimidazole ring. Its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .

properties

IUPAC Name

7-fluoro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-11(2)6-14-9-3-7(5-13)8(12)4-10(9)15-11/h3-4,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYFBEBUJLTEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C(=C2)C#N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 3
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 4
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 5
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

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